ASM Inhibition Ki: AD2765 Exhibits Distinct Kinetics vs. Nanomolar Bisphosphonate Inhibitors
AD2765 inhibits pure acid sphingomyelinase with a Ki of ∼70 μM in vitro [1]. In contrast, the bisphosphonate inhibitor ARC39 (1-aminodecylidene bis-phosphonic acid) demonstrates an IC50 of 20 nM against ASM , representing a >3,500-fold difference in potency. This disparity reflects fundamentally different inhibition mechanisms: AD2765 acts as a non-competitive substrate analogue, while ARC39 is a direct, high-affinity inhibitor suitable for nanomolar-range applications.
| Evidence Dimension | In vitro inhibition of acid sphingomyelinase |
|---|---|
| Target Compound Data | Ki ∼70 μM |
| Comparator Or Baseline | ARC39: IC50 = 20 nM |
| Quantified Difference | >3,500-fold higher potency for ARC39 |
| Conditions | Purified enzyme assay; non-competitive inhibition for AD2765 |
Why This Matters
Researchers requiring nanomolar ASM inhibition should select ARC39; AD2765 is indicated when a substrate analogue with moderate potency and dual enzyme activity is needed.
- [1] Darroch PI, Dagan A, Granot T, He X, Gatt S, Schuchman EH. A lipid analogue that inhibits sphingomyelin hydrolysis and synthesis, increases ceramide, and leads to cell death. J Lipid Res. 2005 Nov;46(11):2315-24. View Source
